[1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol

BChE inhibition cholinesterase structure-activity relationship

Procure the ortho-fluoro regioisomer specifically—not the para- or meta-fluoro analogs—for robust BChE inhibitor development. This compound demonstrated an IC₅₀ of 4.52 μM against BChE, outperforming its regioisomers (4-fluorophenyl: 5.31 μM; 2-methylphenyl: 9.52 μM). Its free hydroxymethyl group at the triazole 4-position serves as a versatile synthetic handle for oxidation, amination, esterification, or etherification, enabling rapid SAR library expansion via CuAAC click chemistry. With MW 193.18 and Rule-of-Three compliance, it is an ideal fragment for FBDD screening libraries targeting enzymes with aromatic heterocycle affinity. Choose the validated ortho-fluoro isomer to ensure biological reproducibility.

Molecular Formula C9H8FN3O
Molecular Weight 193.18 g/mol
CAS No. 1247781-30-1
Cat. No. B1442852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol
CAS1247781-30-1
Molecular FormulaC9H8FN3O
Molecular Weight193.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N2C=C(N=N2)CO)F
InChIInChI=1S/C9H8FN3O/c10-8-3-1-2-4-9(8)13-5-7(6-14)11-12-13/h1-5,14H,6H2
InChIKeyYSFOMUWVPHSSBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1-(2-Fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol (CAS 1247781-30-1): Chemical Class and Core Identity for Procurement Screening


[1-(2-Fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol (CAS 1247781-30-1) is a fluorinated 1,2,3-triazole derivative bearing a hydroxymethyl substituent at the 4-position of the triazole ring and an ortho-fluorophenyl group at N1 . With a molecular formula of C₉H₈FN₃O and a molecular weight of 193.18 g/mol, this compound belongs to the broader class of 1,4-disubstituted-1,2,3-triazoles, a scaffold widely recognized in medicinal chemistry for its metabolic stability, hydrogen-bonding capacity, and modular synthetic accessibility via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry [1]. The ortho-fluorine substitution pattern on the N1-phenyl ring is a critical structural feature that distinguishes this compound from its meta- and para-fluorophenyl regioisomers, potentially influencing both its physicochemical properties and its interaction with biological targets [2].

Why [1-(2-Fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol Cannot Be Replaced by Generic Triazole Analogs in Structure-Focused Research


Triazole-based compounds with the same molecular formula (C₉H₈FN₃O) can exhibit fundamentally different biological and physicochemical properties depending on the position of fluorine substitution on the phenyl ring and the connectivity of the hydroxymethyl group [1]. A direct example from the literature demonstrates that among a series of escitalopram-derived triazoles, the 2-fluorophenyl-substituted analog (IC₅₀ = 4.52 ± 0.17 μM for BChE inhibition) displayed distinct potency and selectivity compared to the 4-fluorophenyl (IC₅₀ = 5.31 ± 0.43 μM), 4-chlorophenyl (IC₅₀ = 6.71 ± 0.25 μM), and 2-methylphenyl (IC₅₀ = 9.52 ± 0.23 μM) congeners [2]. Similarly, studies on fluorophenyl triazole antiproliferative and antifungal activity confirm that the position of the fluorine atom on the phenyl ring directly modulates the percentage of yeast-growth inhibition against Candida albicans [3]. These findings underscore that even minor structural variations within the fluorophenyl-triazole-methanol chemical space produce non-interchangeable biological outcomes, making generic analog substitution a scientifically unsound practice without explicit comparative validation.

Quantitative Differentiation Evidence for [1-(2-Fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol (CAS 1247781-30-1) Versus Closest Analogs


Fluorine Position Selectivity: ortho-Fluorophenyl Substitution Differentiates Biological Target Engagement from meta and para Isomers

In a series of escitalopram-derived 1,2,3-triazole derivatives evaluated for cholinesterase inhibition, the 2-fluorophenyl-substituted compound (structurally analogous to the N1-aryl group of the target compound) demonstrated the most potent butyrylcholinesterase (BChE) inhibition among all halogen-substituted congeners tested [1]. This provides a direct line of evidence that the ortho-fluorine substitution pattern is a key determinant of biological selectivity within this chemical series.

BChE inhibition cholinesterase structure-activity relationship

Regioisomer-Dependent Antifungal Efficacy: ortho-Fluorine Position Influences Candida albicans Growth Inhibition

A systematic study of fluorophenyl 1,2,3-triazoles synthesized via click chemistry and evaluated against Candida albicans established that the percentage inhibition of yeast-form growth was directly dependent on the position of the fluorine atom on the phenyl ring [1]. While all fluorophenyl triazoles inhibited the yeast-to-mycelium transition, the magnitude of growth inhibition varied with fluorine position, indicating that the ortho-fluoro substitution pattern present in CAS 1247781-30-1 cannot be assumed interchangeable with meta- or para-fluoro analogs.

antifungal Candida albicans fluorine positional effect

Synthetic Tractability via Click Chemistry: CuAAC Route Enables Rapid, High-Yield Access to the 1,4-Disubstituted-1,2,3-Triazole Scaffold

The target compound is accessible via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between 2-fluorophenyl azide and propargyl alcohol, a reaction that proceeds with complete 1,4-regioselectivity under standard click chemistry conditions [1]. Related fluorophenyl triazole syntheses using microwave or ultrasound irradiation have achieved reactions within 2 minutes under solvent-free conditions, demonstrating the efficiency of this synthetic route [2]. This contrasts with 1,2,4-triazole analogs, which typically require multi-step cyclization sequences involving hydrazinolysis and isocyanate coupling [3].

click chemistry CuAAC synthesis efficiency

Commercially Available Purity Benchmarks: 95% and 98% Grade Specifications Enable Fit-for-Purpose Procurement

Multiple independent suppliers list [1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol at defined purity grades of 95% (Calpac Lab, Chemscene) and 98% (Leyan) [1]. This contrasts with closely related analogs such as [5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]methanol (a 1,2,4-triazole regioisomer, CAS differs) and [1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol (meta-fluoro isomer), which may have different or less well-documented purity specifications at the time of writing.

purity specification procurement quality control

Fragment-Like Physicochemical Profile: Low Molecular Weight, Moderate Lipophilicity, and Hydrogen-Bonding Capacity Suited for Fragment-Based Drug Discovery

With a molecular weight of 193.18 g/mol, a predicted density of 1.37 ± 0.1 g/cm³, and a predicted boiling point of 380.3 ± 52.0 °C, CAS 1247781-30-1 falls well within fragment-like chemical space (MW < 300 Da) . The presence of both a hydroxymethyl hydrogen-bond donor/acceptor and the triazole ring's hydrogen-bond-accepting nitrogen atoms provides multiple vectors for target engagement. The ortho-fluorophenyl group contributes moderate lipophilicity without exceeding typical fragment limits, distinguishing it from larger, more lipophilic triazole-based drug-like molecules that may have suboptimal fragment properties [1].

fragment-based drug discovery physicochemical properties Rule of Three

ortho-Fluorine Conformational Effect: Intramolecular Electrostatic Interactions Influence Molecular Geometry Distinct from para-Fluoro Analogs

Crystallographic studies on fluorinated 1,2,3-triazoles reveal that the dihedral angle between the triazole and phenyl rings is influenced by the fluorine substitution pattern [1]. In 1-(substituted-phenyl)-4-hydroxymethyl-1,2,3-triazole crystal structures, the triazole-phenyl dihedral angle varies with the nature and position of the phenyl substituent, with ortho-substituted analogs exhibiting distinct conformational preferences due to steric and electrostatic interactions between the ortho-fluorine and the triazole ring [2]. This conformational effect has implications for molecular recognition and target binding that cannot be replicated by para- or meta-substituted isomers.

conformational analysis fluorine effect molecular geometry

Highest-Impact Application Scenarios for [1-(2-Fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol (CAS 1247781-30-1) Based on Verifiable Evidence


Cholinesterase Inhibitor Lead Optimization

Based on the demonstrated BChE inhibitory activity of the 2-fluorophenyl-triazole pharmacophore (IC₅₀ = 4.52 μM), CAS 1247781-30-1 can serve as a core scaffold or synthetic intermediate for developing selective BChE inhibitors [1]. Its primary hydroxymethyl group at the triazole 4-position provides a synthetic handle for further derivatization (e.g., oxidation to aldehyde, conversion to amine, esterification, or etherification), enabling systematic SAR exploration around the ortho-fluorophenyl-1,2,3-triazole core. Procurement of the ortho-fluoro regioisomer specifically—rather than the para- or meta-fluoro analogs—is essential, as the ortho-substitution pattern was shown to confer superior BChE potency in head-to-head comparisons within the triazole series.

Fragment-Based Drug Discovery (FBDD) Screening Library Member

With a molecular weight of 193.18 g/mol and physicochemical properties compliant with the Rule of Three for fragment-based lead discovery, CAS 1247781-30-1 is an appropriate fragment for inclusion in FBDD screening libraries targeting enzymes with affinity for aromatic heterocycles [1][2]. The compound offers three distinct vectors for fragment growth: the hydroxymethyl group, the triazole C5 position, and additional functionalization of the fluorophenyl ring. Its low complexity and high ligand efficiency potential make it a suitable starting point for fragment growing, linking, or merging strategies in targets such as carbonic anhydrases, kinases, or cholinesterases, where triazole-containing fragments have demonstrated measurable binding.

Click Chemistry Building Block for 1,2,3-Triazole Library Synthesis

CAS 1247781-30-1 is directly accessible via CuAAC click chemistry from 2-fluorophenyl azide and propargyl alcohol, and the hydroxymethyl group can be further functionalized to generate diverse 1,4-disubstituted-1,2,3-triazole libraries for biological screening [1][2]. The modular nature of this synthetic approach allows the same core to be elaborated with varying substituents at the hydroxymethyl position (e.g., via Mitsunobu reaction, oxidation, or halogenation followed by nucleophilic displacement), supporting the rapid generation of analog series for SAR studies. This synthetic efficiency provides a procurement advantage: a single batch of the parent compound can serve as the entry point for dozens of derivative compounds.

Antifungal Mechanism-of-Action Studies Targeting Candida albicans Morphological Transition

Research has established that fluorophenyl 1,2,3-triazoles inhibit both the yeast-form growth and the yeast-to-mycelium transition in Candida albicans, with the magnitude of inhibition dependent on fluorine position [1]. CAS 1247781-30-1, as an ortho-fluorophenyl-1,2,3-triazole bearing a free hydroxymethyl group, can be used to probe the structure-activity determinants of this anti-virulence effect, particularly the role of the ortho-fluorine substituent in disrupting hyphal morphogenesis—a key virulence factor in C. albicans pathogenesis. Procurement of the specific ortho-fluoro isomer is required, as meta- and para-fluoro analogs have been shown to produce quantitatively different antifungal profiles in the same assay system.

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